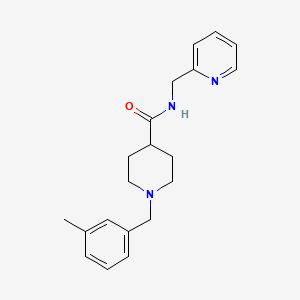
1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide, also known as JNJ-38431055, is a small molecule inhibitor of the histone deacetylase 6 (HDAC6) enzyme. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
作用机制
1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide inhibits the activity of HDAC6, which is a member of the histone deacetylase family of enzymes. HDAC6 is unique in that it primarily deacetylates non-histone proteins, such as α-tubulin and heat shock protein 90 (HSP90). Deacetylation of these proteins leads to altered protein-protein interactions, which can affect various cellular processes, such as cell migration, survival, and protein degradation.
Biochemical and Physiological Effects:
1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and enhancement of protein degradation. In cancer cells, 1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide inhibits the activity of HDAC6, leading to increased acetylation of α-tubulin and HSP90. This results in altered protein-protein interactions, leading to decreased cell proliferation and increased apoptosis.
In neurodegenerative disorders, 1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide enhances the clearance of misfolded proteins, leading to improved neuronal function and survival. HDAC6 inhibition leads to increased acetylation of α-tubulin, which enhances the transport of misfolded proteins to the lysosome for degradation.
实验室实验的优点和局限性
1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its specificity for HDAC6, its potent inhibitory activity, and its ability to enhance protein degradation. However, there are also limitations to using 1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide in lab experiments, including its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.
未来方向
There are several future directions for the study of 1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide, including its potential therapeutic applications in other diseases, such as autoimmune disorders and infectious diseases. HDAC6 is involved in the regulation of immune cell function, and 1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines in vitro. In addition, HDAC6 is involved in the regulation of viral replication, and 1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has been shown to inhibit the replication of several viruses, including influenza and HIV.
Another future direction for the study of 1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide is the development of more potent and selective HDAC6 inhibitors. 1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has served as a lead compound for the development of other HDAC6 inhibitors, such as ricolinostat and ACY-241. These compounds have shown improved potency and selectivity for HDAC6, and may have improved therapeutic potential compared to 1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide.
In conclusion, 1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide is a small molecule inhibitor of HDAC6 that has potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders. Its mechanism of action involves inhibition of HDAC6 activity, leading to altered protein-protein interactions and enhanced protein degradation. While 1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has several advantages for lab experiments, there are also limitations to its use, and future research should focus on developing more potent and selective HDAC6 inhibitors and exploring its potential therapeutic applications in other diseases.
合成方法
The synthesis of 1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide involves several steps, starting from commercially available starting materials. The first step involves the protection of the pyridine nitrogen with a tert-butyloxycarbonyl (Boc) group. The second step involves the formation of the piperidine ring by reacting N-Boc-4-piperidone with 3-methylbenzylamine. The third step involves the deprotection of the Boc group, followed by the coupling of the resulting amine with 4-bromomethyl-2-pyridinecarboxylic acid. The final step involves the reduction of the resulting carboxylic acid to the corresponding carboxamide using a reducing agent such as lithium aluminum hydride.
科学研究应用
1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. HDAC6 is a promising target for cancer therapy, as it plays a crucial role in the regulation of cell proliferation, migration, and survival. 1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
In addition to cancer, 1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has also been studied for its potential therapeutic applications in neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease. HDAC6 plays a critical role in the clearance of misfolded proteins, which are implicated in the pathogenesis of these disorders. 1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has been shown to enhance the clearance of misfolded proteins, leading to improved neuronal function and survival.
属性
IUPAC Name |
1-[(3-methylphenyl)methyl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-16-5-4-6-17(13-16)15-23-11-8-18(9-12-23)20(24)22-14-19-7-2-3-10-21-19/h2-7,10,13,18H,8-9,11-12,14-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJZEMDJAGBTNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methylbenzyl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycyl}-4-piperidinecarboxamide](/img/structure/B4924703.png)
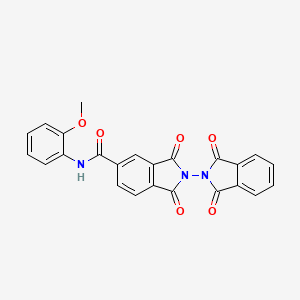
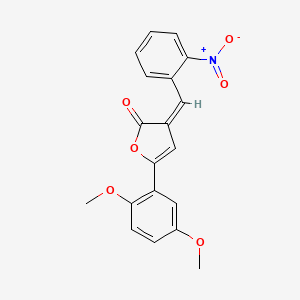
![1-[(4-methoxy-1-naphthyl)methyl]-4-methylpiperidine](/img/structure/B4924728.png)
![4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile](/img/structure/B4924735.png)
![5-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4924736.png)
![2-methyl-7-{(6-methyl-2-pyridinyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B4924752.png)
![2-(1,3-benzodioxol-5-yl)-N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)acetamide](/img/structure/B4924756.png)
![N-(4-chlorobenzyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4924762.png)
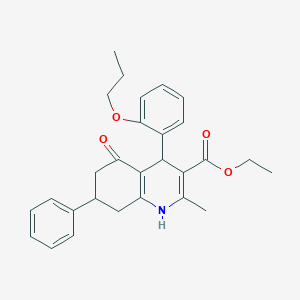
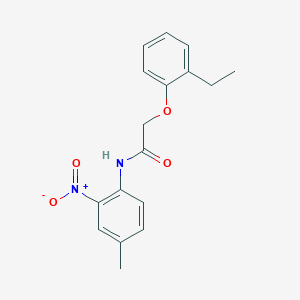
![2-[(3-methoxyphenoxy)methyl]-N-(2-methyl-2-propen-1-yl)-1,3-oxazole-4-carboxamide](/img/structure/B4924789.png)
![1-(3-chlorophenyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B4924798.png)
![2-{5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4924813.png)